molecular formula C9H8N2 B048711 4-Aminoquinoline CAS No. 578-68-7

4-Aminoquinoline

Cat. No.: B048711
CAS No.: 578-68-7
M. Wt: 144.17 g/mol
InChI Key: FQYRLEXKXQRZDH-UHFFFAOYSA-N
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Description

4-Aminoquinoline is a form of aminoquinoline with the amino group positioned at the fourth carbon of the quinoline ring. This compound has been extensively studied and utilized due to its significant pharmacological properties, particularly in the treatment of malaria. Derivatives of this compound, such as chloroquine and amodiaquine, have been pivotal in combating erythrocytic plasmodial infections .

Mechanism of Action

Target of Action

4-Aminoquinoline primarily targets the Fe (II)-protoporphyrin IX in Plasmodium falciparum . This compound is crucial for the survival of the malaria parasite, making it an effective target for antimalarial drugs .

Mode of Action

It is thought to inhibit heme polymerase activity . This inhibition results in the accumulation of free heme, which is toxic to the parasites . The drug binds the free heme, preventing the parasite from converting it into a less toxic form . This drug-heme complex is toxic and disrupts membrane function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium falciparum . By inhibiting heme polymerase, this compound prevents the conversion of toxic free heme into non-toxic hemozoin . This leads to an accumulation of toxic free heme, which is detrimental to the parasite .

Pharmacokinetics

It is known that due to the weak base properties of this compound and related analogues, their effectiveness has been shown to be partly dependent upon drug accumulation in the acidic digestive vacuole (dv) of the parasite .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the parasite’s membrane function due to the toxicity of the drug-heme complex . This leads to the death of the parasite, effectively treating the malaria infection .

Action Environment

Environmental factors can influence the action of this compound. For instance, oxygen tension has been found to be a particularly important factor governing its activity against P. falciparum . High O2 tension (21%) leads to increased efficacy of the drug compared to lower (10%) O2 tension . Furthermore, the O2 influence was found to be strain-specific, with particular occurrence in resistant strains .

Biochemical Analysis

Biochemical Properties

4-Aminoquinoline and its derivatives, such as chloroquine and amodiaquine, are known to exhibit various pharmacological properties such as antimalarial, anticancer, antitubercular, and antivirus . They interact with various enzymes and proteins, including heme polymerase, which they are thought to inhibit . This results in the accumulation of free heme, which is toxic to parasites .

Cellular Effects

This compound compounds have been shown to have effects on various types of cells and cellular processes . For example, they have been found to depress cardiac muscle, impair cardiac conductivity, and produce vasodilatation with resultant hypotension . They also depress respiration and can cause diplopia, dizziness, and nausea .

Molecular Mechanism

The mechanism of action of this compound is not completely certain. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound and its derivatives have been observed over time . These compounds have shown high in vitro potency against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models were not found in the search results, it is known that the effects of this compound can vary with different dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways . It is thought to inhibit heme polymerase activity, which plays a role in heme metabolism .

Transport and Distribution

Once inside the cell, this compound becomes protonated and, as a consequence, membrane impermeable and becomes trapped in the acidic compartment of the parasite .

Subcellular Localization

The specific subcellular localization of this compound was not found in the search results. It is known that once inside the cell, the compound becomes trapped in the acidic compartment of the parasite .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminoquinoline typically involves the condensation of aniline derivatives with β-ketoesters under suitable reaction conditions. One common method is the Conrad-Limpach synthesis, which employs aniline derivatives as precursors. These are condensed with β-ketoesters to form 4-hydroxyquinolines, which are then converted to 4-aminoquinolines .

Industrial Production Methods: Industrial production of this compound and its derivatives often involves large-scale chemical synthesis using cost-effective and efficient methods. The process generally includes the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Aminoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include a variety of this compound derivatives, each with unique pharmacological properties. For example, chloroquine and amodiaquine are well-known antimalarial agents derived from this compound .

Scientific Research Applications

4-Aminoquinoline and its derivatives have a broad range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4-Aminoquinoline is unique due to its versatility in forming various derivatives with distinct pharmacological activities. Its derivatives have been crucial in the fight against malaria and are continually being explored for their potential in treating other diseases .

By understanding the detailed properties and applications of this compound, researchers can continue to develop new and effective treatments for a variety of diseases.

Properties

IUPAC Name

quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYRLEXKXQRZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206491
Record name 4-Aminoquinoline
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578-68-7
Record name 4-Aminoquinoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminoquinoline
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Record name 4-Aminoquinoline
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Record name 4-Aminoquinoline
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Record name 4-AMINOQUINOLINE
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Synthesis routes and methods I

Procedure details

A mixture of 4-chloroquinoline (486 mg, 3 mmol), acetamide (2.13 g, 36 mmol) and K2CO3 (2.9 g, 21 mmol) was thoroughly vortexed on a mixer and subjected to microwave irradiation at 175° C. for 1 h. The reaction mixture was cooled to room temperature and partitioned between EtOAc and water. The aqueous layer was extracted with EtOAc and the combined organic extracts were washed with water and brine and dried over anhydrous Na2SO4. The solvent was removed in vacuo to yield 4-aminoquinoline as a brown solid (260 mg, 60%). EIMS m/z: 145 ([M+1]+).
Quantity
486 mg
Type
reactant
Reaction Step One
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2.13 g
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reactant
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Quantity
2.9 g
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reactant
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

LiHMDS (3-4 eq) was added to the benzimidazole acetate (1.0 eq) in THF (at a constant temperature ranging from −78° C. to 0° C.). After 20 minutes, a solution of the 2-aminobenzonitrile (1.1 eq) in THF was then added. The resulting mixture was allowed to warm to room temperature, stirred for 1-3 hours and was then heated to approx. 40° C.-65° C.(1 hour to 12 hours). The mixture was cooled to 0° C. and quenched with NH4Cl (aq, saturated). The aqueous phase was extracted with Ch2Cl2 or EtOAc, and the organic extracts were collected, dried (Na2SO4), and filtered. Evaporation of the solvent under reduced pressure and purification of the residue by silica gel chromatography or HPLC provided the 4-amino quinoline products.
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0 (± 1) mol
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reactant
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benzimidazole acetate
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reactant
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Synthesis routes and methods III

Procedure details

A suspension of 4-nitroquinoline N-oxide (10 g, 52.5 mmol) and metal iron (26.4 g, 0.47 mol) in acetic acid (500 ml) was stirred under heating at 110° C. for 3 hr. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure. To the residue was added an aqueous sodium hydroxide solution to make the solution alkaline, which was followed by extraction with chloroform (50 ml×6). The organic layer was washed with water and saturated brine, dried over sodium sulfate and concentrated under reduced pressure to give 4-aminoquinoline (6.0 g, 79%, brown crystals).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
26.4 g
Type
catalyst
Reaction Step One
Yield
79%

Synthesis routes and methods IV

Procedure details

To prepare the compound I-1, a 4-hydroxy-[1,5]-naphthyridine, a 4-hydroxyquinazoline, a 5-hydroxyquinoxaline or a 4-hydroxyquinoline derivative can be converted into the corresponding chloro derivative by heating in phosphorous oxychloride between 40° C. and 100° C. neat or in an inert solvent like 1,2-DCE, or to the corresponding trifluoromethanesulphonyloxy derivative by reaction with trifluoromethanesulphonic anhydride, in the presence of an organic base between −40° C. and 80° C. in an aprotic solvent like DCM or THF (K. Ritter, Synthesis (1993), 735). The corresponding 4-amino-[1,5]-naphthyridine, 4-aminoquinazoline, 5-aminoquinoxaline or 4-aminoquinoline derivatives can then be obtained by reaction of the corresponding trifluoromethanesulphonyloxy derivatives with ammonia in a solvent like DCM or THF, or with n-propylamine hydrochloride in pyridine between −20° C. and 100° C. (R. Radinov, Synthesis (1986), 886). The corresponding 4-aminoquinazoline can also be obtained from its 4-chloro analogue by reaction with ammonia under the same conditions.
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Name
trifluoromethanesulphonyloxy
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[Compound]
Name
chloro
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reactant
Reaction Step Nine

Synthesis routes and methods V

Procedure details

To a solution of 4-hydroxyquinoline (537 mg, 3.70 mmol) in dioxane (20 mL) was added NaH (Aldrich, dry, 300 mg, 12.2 mmol) and Cs2CO3 (4.00 g, 12.2 mmol). The resulting mixture was stirred at room temperature for about 30 minutes, then 2-bromo-2-methyl-propanamide (2.03 g, 12.2 mmol) was added and the resulting mixture was stirred at reflux for 16 h. After the reflux period, NMP (20 mL), DMPU (2 mL), and NaH (Aldrich, dry, 100 mg, 4.07 mmol) were added. The resulting mixture was stirred at 150° C. for 72 h. The reaction was cooled to room temp., and partitioned between water (50 mL) and EtOAc (100 mL). The aqueous layer was extracted with EtOAc (100 mL) and the combined organics washed with water (2×50 mL), dried (Na2SO4), and concentrated to about 3 g of material. The brown oil was distilled by Kugelrohr to remove residual NMP and DMPU, then chromatographed on silica (200 mL, 4 cm diam. column), eluting with 9:1 CHCl3 /MeOH then 7:3 CHCl3 /MeOH to obtain 4-aminoquinoline as an off-white solid (140 mg, 0.97 mmol, 26.2% yield).: mp 146-148° C. (lit. 154-155° C., Suzuki, Y., J. Pharm. Soc. Jpn., 1961, 81, 1146); 1H NMR (300 MHz, CDCl3) δ8.30 (d, 1 H, J=6.20 Hz), 8.22 (d, 1 H, J=8.39 Hz), 7.78 (d, 1 H, J=8.89 Hz), 7.68-7.62 (m, 1 H), 7.49-7.38 (m, 3 H), 6.59 (d, 1 H, J=5.99 Hz); MS (EI) 144.
Quantity
537 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mg
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
26.2%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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